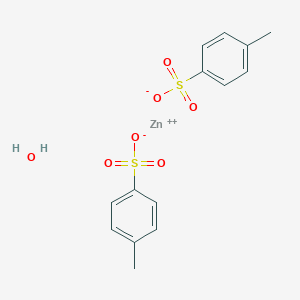
33-(1,6-dihydroxy-2-methylhexyl)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrocyclosporin A M17, also known as Dihydro-csa M17, is a derivative of cyclosporin A. It is a co-metabolite of cyclosporin A and is known for its lack of immunosuppressive activity. This compound has been studied for its potential use as a control in pharmacological studies, particularly in the treatment of parasitic infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrocyclosporin A M17 can be synthesized through the hydrogenation of cyclosporin A. This process involves the reduction of cyclosporin A using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions to ensure the selective reduction of the compound .
Industrial Production Methods
The industrial production of Dihydrocyclosporin A M17 follows similar synthetic routes as described above. The process involves the large-scale hydrogenation of cyclosporin A using specialized reactors and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dihydrocyclosporin A M17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: As mentioned earlier, the reduction of cyclosporin A leads to the formation of Dihydrocyclosporin A M17.
Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Dihydrocyclosporin A M17, which can be used for further pharmacological studies .
Scientific Research Applications
Dihydrocyclosporin A M17 has several scientific research applications, including:
Chemistry: Used as a control in studies involving cyclosporin A to understand the role of immunosuppression.
Biology: Studied for its effects on parasitic infections and its potential use in treating such infections.
Medicine: Investigated for its potential therapeutic applications in treating parasitic infections without causing immunosuppression.
Industry: Used in the production of various derivatives for pharmacological studies
Mechanism of Action
Dihydrocyclosporin A M17 exerts its effects by interacting with specific molecular targets and pathways. The compound is known to bind to cyclophilin A, a cellular protein that exhibits peptidyl-prolyl cis-trans isomerase activity. This interaction affects various biological processes, including protein folding and immune response modulation .
Comparison with Similar Compounds
Similar Compounds
Cyclosporin A: The parent compound of Dihydrocyclosporin A M17, known for its immunosuppressive activity.
Cyclosporin C: Another derivative of cyclosporin A with different pharmacological properties.
Cyclosporin D: A derivative with distinct immunosuppressive effects.
Metabolites M1 and M21: Other metabolites of cyclosporin A with varying degrees of immunosuppressive activity
Uniqueness
Dihydrocyclosporin A M17 is unique due to its lack of immunosuppressive activity, making it a valuable control compound in pharmacological studies. Its ability to interact with cyclophilin A without causing immunosuppression sets it apart from other cyclosporin derivatives .
Properties
CAS No. |
121886-75-7 |
|---|---|
Molecular Formula |
C62H113N11O13 |
Molecular Weight |
1220.6 g/mol |
IUPAC Name |
33-(1,6-dihydroxy-2-methylhexyl)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H113N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h34-47,49-52,74,76H,24-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79) |
InChI Key |
HTHPJMCQQNKDHH-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Synonyms |
(8-hydroxy-6,7-dihydro-MeBMT)cyclosporin 8-hydroxy-6,7-dihydro-(4-(2-butenyl)-4,N-dimethylthreonine)cyclosporin dihydro-CsA M17 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


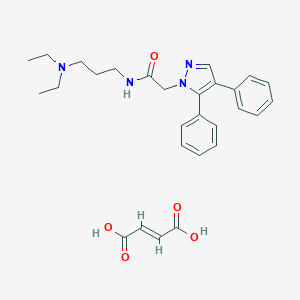
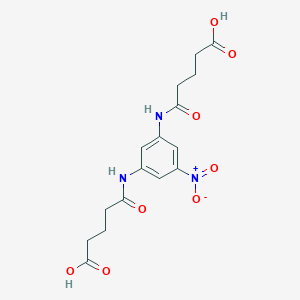
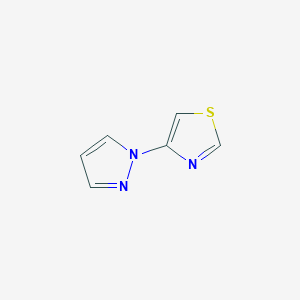
![Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B54775.png)
![1-Methyl-2,3-dihydroimidazo[1,2-b]pyrazole](/img/structure/B54777.png)
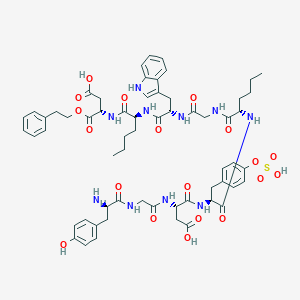
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B54779.png)
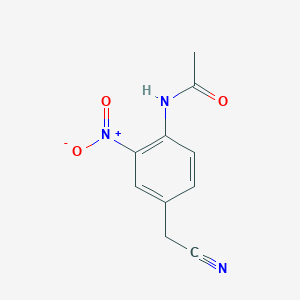

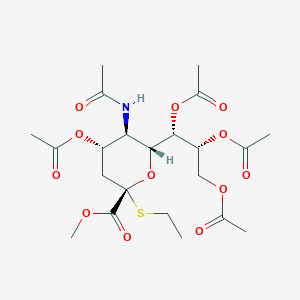
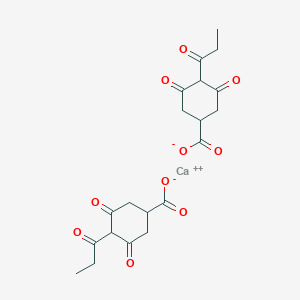
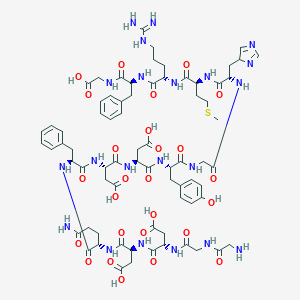
![(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54798.png)
